N-(thiophen-3-ylmethyl)picolinamide
Description
Contextualization of N-(thiophen-3-ylmethyl)picolinamide within the Broader Picolinamide (B142947) Chemical Space
This compound belongs to a large family of picolinamide derivatives where the amide nitrogen is substituted with a specific functional group, in this case, a thiophen-3-ylmethyl group. The broader picolinamide chemical space is populated with a vast array of analogues where this substituent is varied to modulate the compound's physicochemical properties, such as lipophilicity, steric bulk, and electronic character. These modifications are crucial for tuning the molecule's interaction with specific biological targets.
The inclusion of a thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a common strategy in medicinal chemistry. Thiophene is considered a bioisostere of a phenyl ring, meaning it can often substitute for a benzene (B151609) ring without significantly altering the molecule's biological activity, while potentially improving properties like metabolic stability or solubility. The specific linkage through a methylene (B1212753) group at the 3-position of the thiophene ring in this compound provides a degree of conformational flexibility that can be important for binding to target proteins.
Rationale for Academic Investigation of this compound Scaffolds in Chemical Biology and Medicinal Chemistry
The academic investigation into scaffolds like this compound is driven by several key factors:
Antimicrobial Potential: Picolinamide derivatives have shown promise as antifungal agents. nih.gov Research has identified that these scaffolds can target essential cellular processes in fungi. nih.gov The thiophene moiety itself is a component of many established antimicrobial drugs, making the combination in this compound a rational starting point for the discovery of new anti-infective agents.
Anticancer Activity: Numerous picolinamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov These compounds can act through diverse mechanisms, including the inhibition of key enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. nih.gov The structural features of this compound align with those of other picolinamides investigated as potential anticancer agents.
Enzyme Inhibition: The picolinamide core is a versatile platform for designing enzyme inhibitors. For example, derivatives have been developed as inhibitors of Notum, a carboxylesterase involved in Wnt signaling pathways, which are often dysregulated in diseases like cancer.
Central Nervous System (CNS) Applications: The ability of small molecules to cross the blood-brain barrier is a critical aspect of developing drugs for neurological disorders. Research on related N-(phenyl)picolinamide derivatives has explored their potential as PET radioligands for imaging metabotropic glutamate (B1630785) receptors (mGluRs) in the brain. This suggests that scaffolds like this compound could be investigated for their CNS activity.
Directing Group in Organic Synthesis: The picolinamide moiety is a well-established directing group in organic synthesis, facilitating site-selective C-H functionalization reactions. This allows for the efficient and precise modification of the molecule to which it is attached, enabling the synthesis of complex and diverse chemical libraries for further investigation.
Overview of Key Research Domains Pertaining to this compound and its Analogues
Research involving this compound and its structural relatives primarily falls into the following domains:
Synthesis and Chemical Characterization: The synthesis of this compound would typically involve the amide coupling of picolinic acid or an activated derivative (like an acid chloride) with thiophen-3-ylmethanamine. The resulting compound would be characterized using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity. While a specific synthesis for this compound is not detailed in the reviewed literature, the synthesis of analogous N-(methylthiophenyl)picolinamide derivatives has been described, involving the coupling of a picolinic acid chloride with the corresponding aniline (B41778) derivative. nih.gov
Medicinal Chemistry and Drug Discovery: This is the most prominent research area for picolinamide derivatives. Studies on analogous compounds provide a strong rationale for investigating this compound in various therapeutic areas. The tables below summarize findings for related picolinamide and thiophene-containing compounds.
Chemical Biology: Investigations in this domain would focus on elucidating the mechanism of action of this compound. This could involve identifying its cellular targets, studying its effects on specific signaling pathways, and using it as a chemical probe to understand biological processes. For instance, studies on antifungal picolinamides have identified the Sec14p protein as a key target. nih.gov
Research Findings on Analogous Compounds
The following tables present data from research on compounds structurally related to this compound, highlighting the potential areas of investigation for this specific molecule.
Table 1: Anticancer Activity of Picolinamide Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference |
| Picolinamide-based VEGFR-2 Inhibitors | A549 (Lung Carcinoma), HepG2 (Hepatocellular Carcinoma) | Exhibited significant antiproliferative activity by inhibiting VEGFR-2 kinase. | |
| Thienylpicolinamidine Derivatives | Leukemia and Colon Cancer Cell Lines | Showed selective antiproliferative activity against specific cancer cell lines. | |
| Picolinamide derivatives with (thio)urea moieties | A549, Panc-1, OVCAR-3, HT29, 786-O | Potent inhibition of VEGFR-2 kinase and cytotoxic effects against multiple cancer cell lines. | nih.gov |
Table 2: Antimicrobial Activity of Picolinamide Scaffolds
| Compound/Derivative | Organism(s) | Mechanism of Action/Target | Reference |
| Benzamide and Picolinamide Scaffolds | Saccharomyces cerevisiae | Inhibition of Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein. | nih.gov |
| Cephalosporins with Pyridinium-thiomethyl groups | Bacteria | Good potency and stability against bacterial β-lactamases. |
Structure
3D Structure
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-11(10-3-1-2-5-12-10)13-7-9-4-6-15-8-9/h1-6,8H,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDXDNMPVUELFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Thiophen 3 Ylmethyl Picolinamide Derivatives
Rational Design and Synthesis of N-(thiophen-3-ylmethyl)picolinamide Analogues for SAR Elucidation
The rational design of analogues of this compound is a critical step in elucidating its structure-activity relationship (SAR). This process involves the systematic modification of the parent molecule to probe the chemical space and understand how different structural features contribute to its biological activity. The synthesis of these analogues typically involves the coupling of a picolinic acid derivative with a substituted thiophen-3-ylmethylamine.
A common synthetic route to this compound and its analogues involves the amidation reaction between a picolinoyl chloride and thiophen-3-ylmethanamine. The picolinoyl chloride can be prepared from picolinic acid by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride. nih.gov The thiophen-3-ylmethanamine and its derivatives can be synthesized through various methods, including the reduction of 3-cyanothiophene or the reductive amination of thiophene-3-carbaldehyde.
To explore the SAR, medicinal chemists would systematically introduce a variety of substituents at key positions on both the picolinamide (B142947) and the thiophene (B33073) rings. For instance, analogues could be synthesized with electron-donating or electron-withdrawing groups on the pyridine (B92270) ring of the picolinamide moiety to investigate the influence of electronics on activity. Similarly, the thiophene ring could be substituted at the 2-, 4-, and 5-positions to probe for steric and electronic effects. The methylene (B1212753) linker between the thiophene and the amide nitrogen could also be a point of modification, for example, by introducing alkyl groups to study the impact of conformational restriction.
The following table illustrates a hypothetical set of analogues that could be synthesized to explore the SAR of this compound, based on common strategies in medicinal chemistry.
| Compound ID | Picolinamide Substitution | Thiophene Substitution | Rationale for Synthesis |
| Parent | Unsubstituted | Unsubstituted | Baseline compound for comparison. |
| A-1 | 4-Chloro | Unsubstituted | Investigate the effect of an electron-withdrawing group on the pyridine ring. |
| A-2 | 4-Methoxy | Unsubstituted | Investigate the effect of an electron-donating group on the pyridine ring. |
| B-1 | Unsubstituted | 2-Chloro | Probe for steric and electronic effects at the position adjacent to the sulfur atom. |
| B-2 | Unsubstituted | 5-Methyl | Examine the influence of a small alkyl group on the thiophene ring. |
| C-1 | Unsubstituted | Unsubstituted (alpha-methyl) | Introduce a chiral center to study stereochemical effects and conformational restriction. |
Impact of Substituent Modifications on Molecular Interactions and Ligand-Target Binding Affinity
The biological activity of this compound derivatives is intrinsically linked to their ability to interact with a specific biological target. Substituent modifications can profoundly impact these interactions and, consequently, the ligand-target binding affinity. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
In a series of picolinamide derivatives developed as VEGFR-2 kinase inhibitors, for example, the picolinamide nitrogen and the amide proton were found to form crucial hydrogen bonds with the hinge region of the kinase domain. nih.gov By analogy, the picolinamide moiety of this compound could serve a similar role as a hydrogen bond acceptor and donor. Modifications to the pyridine ring, such as the introduction of substituents, could modulate the basicity of the pyridine nitrogen and the acidity of the amide proton, thereby influencing the strength of these hydrogen bonds.
The thiophen-3-ylmethyl group likely occupies a hydrophobic pocket within the target's binding site. The thiophene ring itself is an aromatic heterocycle that can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The nature and position of substituents on the thiophene ring can significantly alter these hydrophobic and aromatic interactions. For instance, a bulky substituent might enhance van der Waals contacts if the pocket is large enough to accommodate it, or it could lead to a steric clash, reducing binding affinity.
The following data table, based on hypothetical IC₅₀ values from a study on analogous picolinamide-based inhibitors, illustrates how substituent modifications might affect binding affinity.
| Compound ID | Picolinamide Substitution | Thiophene Substitution | Hypothetical IC₅₀ (nM) | Interpretation |
| Parent | Unsubstituted | Unsubstituted | 100 | Baseline activity. |
| A-1 | 4-Chloro | Unsubstituted | 50 | The electron-withdrawing group may enhance hydrogen bonding or have favorable electrostatic interactions. |
| A-2 | 4-Methoxy | Unsubstituted | 200 | The electron-donating group may be electronically disfavored or introduce steric hindrance. |
| B-1 | Unsubstituted | 2-Chloro | 75 | The substituent may provide additional favorable interactions or alter the conformation favorably. |
| B-2 | Unsubstituted | 5-Methyl | 150 | The methyl group might introduce a minor steric clash or be in a region where hydrophobic interactions are not optimal. |
Stereochemical Influence on the Biological Activity Profiles of this compound Stereoisomers
Stereochemistry can play a pivotal role in the biological activity of drug molecules. If a chiral center is introduced into the this compound scaffold, the resulting enantiomers or diastereomers can exhibit significantly different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially bind to one stereoisomer over another.
A potential site for introducing stereochemistry in this compound would be the methylene linker. For example, the synthesis of an analogue with a methyl group on the carbon atom connecting the thiophene ring to the amide nitrogen would result in a pair of enantiomers, (R)- and (S)-N-(1-(thiophen-3-yl)ethyl)picolinamide.
The differential activity of stereoisomers is a well-established principle in medicinal chemistry. In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. The determination of the absolute configuration of the more active stereoisomer is crucial for developing a safe and effective drug. This is typically achieved through stereoselective synthesis or chiral chromatography, followed by biological evaluation of the individual stereoisomers. While no specific studies on the stereoisomers of this compound have been reported, the general principles of stereoselectivity in drug action would undoubtedly apply.
Role of the Thiophene Moiety and its Substitution Patterns in Modulating Activity
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. mdpi.com Its role in this compound is likely multifaceted, contributing to both the pharmacokinetic and pharmacodynamic properties of the molecule. As a bioisostere of a phenyl ring, the thiophene moiety offers a similar size and shape but with different electronic properties due to the presence of the sulfur atom. This can lead to altered metabolic stability and target interactions.
Studies on other thiophene-containing bioactive molecules have shown that the nature and position of substituents can dramatically influence activity. For instance, electron-withdrawing groups can modulate the pKa of the thiophene ring and its susceptibility to metabolism, while bulky groups can be used to probe the size and shape of the binding pocket. The introduction of substituents that can act as hydrogen bond donors or acceptors can also introduce new interactions with the target protein.
A hypothetical SAR study might reveal the following trends for substitutions on the thiophene ring:
| Thiophene Substitution Position | Type of Substituent | Potential Impact on Activity |
| 2-position | Small, electron-withdrawing (e.g., -Cl, -CN) | May enhance activity by participating in specific interactions or by modulating the electronics of the ring. |
| 4-position | Hydrogen bond donor/acceptor (e.g., -OH, -NH₂) | Could form new, beneficial interactions with the target if a suitable partner is present in the binding site. |
| 5-position | Bulky, hydrophobic (e.g., -t-butyl, -phenyl) | May increase potency if the binding pocket has a corresponding hydrophobic region, or decrease it due to steric hindrance. |
Conformational Analysis and its Implications for this compound Pharmacophore Development
The three-dimensional conformation of this compound is crucial for its interaction with its biological target. Conformational analysis aims to identify the low-energy, biologically relevant conformations of the molecule. This can be achieved through computational methods, such as molecular mechanics and quantum mechanics calculations, and experimental techniques like X-ray crystallography and NMR spectroscopy.
The crystal structure of a closely related compound, N-(4-methoxyphenyl)picolinamide, reveals that the molecule is nearly planar, with a small dihedral angle between the pyridine and benzene (B151609) rings. nih.gov The conformation is stabilized by an intramolecular hydrogen bond. nih.gov It is plausible that this compound also adopts a relatively planar conformation, with the picolinamide and thiophene rings oriented in a specific spatial arrangement. The flexibility of the methylene linker allows for some rotational freedom, which could be important for adopting the optimal conformation for binding.
A pharmacophore model for a series of bioactive molecules represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, a pharmacophore model would likely include features such as:
A hydrogen bond acceptor (the pyridine nitrogen).
A hydrogen bond donor (the amide N-H).
An aromatic/hydrophobic region (the thiophene ring).
Specific locations for substituents that enhance activity.
The development of a robust pharmacophore model is a key step in virtual screening campaigns to identify novel lead compounds with similar activity profiles. By understanding the key conformational features and interaction points, medicinal chemists can design new molecules with improved potency and selectivity.
Investigation of Molecular Targets and Biological Mechanisms of Action for N Thiophen 3 Ylmethyl Picolinamide Scaffolds
Identification and Validation of Potential Protein and Enzyme Targets for N-(thiophen-3-ylmethyl)picolinamide Derivatives
The identification of protein and enzyme targets is a critical first step in characterizing the pharmacological profile of this compound derivatives. Given the structural similarities to other biologically active compounds, several potential target classes can be hypothesized.
Thiophene-containing molecules have demonstrated activity against a variety of enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are key mediators of inflammation. nih.govresearchgate.netencyclopedia.pub Marketed anti-inflammatory drugs like Tinoridine and Tiaprofenic acid feature a thiophene (B33073) ring and function by inhibiting COX enzymes. researchgate.netencyclopedia.pub Furthermore, various picolinamide (B142947) derivatives have been synthesized and evaluated for their therapeutic potential. For instance, a series of N-methyl-picolinamide-4-thiol derivatives were found to selectively inhibit Aurora-B kinase, a crucial regulator of mitosis that is often overexpressed in tumors. mdpi.com Other research has focused on N-(methylthiophenyl)picolinamide derivatives as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4), a target for neurological disorders like Parkinson's disease. nih.gov
Based on this precedent, potential targets for this compound derivatives could include:
Kinases: Such as Aurora kinases, given the established activity of related picolinamide structures. mdpi.com
G-Protein Coupled Receptors (GPCRs): Including metabotropic glutamate receptors, where picolinamide-based structures have shown high affinity and selectivity. nih.gov
Inflammatory Enzymes: COX and LOX enzymes are plausible targets due to the presence of the thiophene moiety. nih.govresearchgate.net
Validation of these potential targets would involve a multi-step process, beginning with computational methods like molecular docking to predict binding affinity and interaction modes. These in silico predictions would then be confirmed through in vitro biochemical assays to measure direct binding or enzymatic inhibition.
Receptor Binding Profiling and Radioligand Displacement Assays for this compound Analogues
To investigate the interaction of this compound analogues with specific receptors, such as GPCRs, receptor binding profiling is employed. This process typically involves screening the compounds against a panel of known receptors to identify potential interactions.
A key technique in this area is the radioligand displacement assay. This method is used to determine the binding affinity of a test compound (a non-radiolabeled "cold" ligand) by measuring its ability to displace a known radiolabeled ("hot") ligand that is already bound to the target receptor. The affinity is typically expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound required to displace 50% of the bound radioligand.
For example, in the development of PET radioligands for mGluR4, researchers synthesized novel N-(methylthiophenyl)picolinamide derivatives and evaluated their binding affinity using displacement assays. nih.gov The results indicated that some derivatives had high affinity for mGluR4, with IC50 values in the low nanomolar range. nih.gov Similar assays would be essential to characterize this compound analogues. The selectivity of these analogues would also be assessed by testing them against other related receptors to ensure they bind preferentially to the intended target. nih.gov
Enzyme Inhibition and Activation Kinetics of this compound Compounds
Should initial screening identify an enzyme as a potential target for this compound derivatives, detailed kinetic studies would be necessary to characterize the nature of the interaction. These studies determine whether a compound acts as an inhibitor or an activator and provide insights into its mechanism of action.
Enzyme inhibition assays measure the reduction in the rate of an enzymatic reaction in the presence of the compound. The potency of an inhibitor is quantified by its IC50 value. Further kinetic analyses, often visualized using Lineweaver-Burk plots, can distinguish between different types of inhibition, such as competitive, non-competitive, or uncompetitive. nih.gov A competitive inhibitor binds to the same active site as the substrate, while a non-competitive inhibitor binds to a different (allosteric) site. nih.gov
For instance, studies on N-methyl-picolinamide-4-thiol derivatives demonstrated selective inhibition of Aurora-B kinase, with one compound showing 87% inhibition at a 10 µM concentration. mdpi.com The table below illustrates the type of data that would be generated from such an investigation into this compound derivatives against a hypothetical kinase target.
Table 1: Illustrative Enzyme Inhibition Data for this compound Derivatives
| Compound | Modification | Target Kinase | IC50 (µM) |
|---|---|---|---|
| This compound | Parent Compound | Kinase X | 15.2 |
| Derivative A | Fluoro-substitution on thiophene | Kinase X | 8.7 |
| Derivative B | Methyl-substitution on picolinamide | Kinase X | 5.1 |
| Derivative C | Chloro-substitution on thiophene | Kinase X | 10.4 |
These kinetic parameters are crucial for understanding the structure-activity relationship (SAR) and for optimizing the lead compound to enhance its potency and selectivity.
Exploration of Intracellular Signaling Pathway Interrogation by this compound
Many therapeutic agents, particularly those targeting cancer, function by inhibiting signaling pathways that control cell growth, proliferation, and survival. mdpi.com For example, if a derivative of this compound were to inhibit a kinase, it could disrupt pathways such as the MAPK or PI3K/Akt pathways, which are frequently dysregulated in cancer. nih.gov The consequences of this inhibition could be a halt in the cell cycle or the induction of apoptosis (programmed cell death). mdpi.comnih.gov
To explore these effects, researchers would treat cultured cells with the compounds and then use techniques like Western blotting to measure the levels of key proteins in the signaling cascade. For example, a decrease in the phosphorylation of proteins downstream of the target kinase would provide evidence that the compound is effectively blocking the pathway. nih.gov Other assays could investigate the impact on cell cycle progression or measure markers of apoptosis to confirm the cellular outcome of pathway modulation. nih.gov The activation of CB1 receptors, for instance, is known to stimulate pathways involved in antioxidative defense and cell survival. nih.gov Similarly, various intracellular signaling pathways have been identified as being associated with inflammation, making them potential targets for new anti-inflammatory drugs. nih.gov
Preclinical in Vitro and in Vivo Methodologies for Pharmacological Assessment of N Thiophen 3 Ylmethyl Picolinamide Research
Development of Cell-Based Assays for High-Throughput Screening of N-(thiophen-3-ylmethyl)picolinamide Bioactivity
The preliminary assessment of this compound's biological effects commences with high-throughput screening (HTS) using various cell-based assays. nih.gov This methodology allows for the rapid evaluation of large numbers of compounds against specific biological targets or pathways in a miniaturized and automated format. rsc.org
For a compound like this compound, initial HTS campaigns would likely involve a panel of diverse human cancer cell lines to identify any potential anti-proliferative or cytotoxic effects. mdpi.comnih.gov A common technique employed is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. nih.gov In this type of assay, cells would be incubated with varying concentrations of this compound to determine the concentration at which it inhibits cell growth by 50% (IC50). mdpi.com
The selection of cell lines is crucial and would ideally represent a broad spectrum of tissue origins (e.g., lung, colon, breast) to uncover any selective activity. mdpi.com For instance, a primary screen might reveal that this compound exhibits significant cytotoxicity against a specific cell line, such as a human hepatocellular carcinoma cell line (e.g., HepG2), which would then warrant further investigation. nih.gov The goal of HTS is to efficiently identify "hits" or lead compounds that demonstrate a desired biological response, which can then be prioritized for more detailed mechanistic studies. nih.gov
Membrane Preparation and Binding Assay Techniques for Studying this compound Interactions
Once bioactivity is established, the next step is to identify the molecular target of this compound. If the compound is hypothesized to interact with a membrane-bound receptor, such as a G protein-coupled receptor (GPCR), radioligand binding assays are a key technique. nih.gov These assays are used to determine the affinity of the compound for the receptor.
The process involves preparing cell membranes from tissues or cultured cells that express the target receptor. These membranes are then incubated with a radiolabeled ligand known to bind to the receptor, along with varying concentrations of the test compound, this compound. By measuring the displacement of the radioligand, the inhibitory concentration (IC50) of the compound can be determined, which reflects its binding affinity. For example, studies on related picolinamide (B142947) derivatives have used this method to determine their affinity for targets like the metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4). nih.gov
The data from these binding assays are crucial for understanding the structure-activity relationship (SAR) of a series of compounds, guiding the chemical modification of the initial lead to improve its potency and selectivity. nih.gov
Functional Assays for Receptor Activation or Inhibition by this compound in Cellular Systems
Following the confirmation of binding, functional assays are necessary to determine whether this compound acts as an agonist (activator) or an antagonist (inhibitor) of its target receptor. These assays measure the biological response of the cell following compound treatment.
For example, if this compound binds to a GPCR, functional assays could measure changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP) or calcium ions. A compound that stimulates an increase or decrease in these messengers would be classified as an agonist, while a compound that blocks the effect of a known agonist would be an antagonist.
In the context of potential anti-cancer activity, functional assays might assess the compound's effect on specific signaling pathways known to be dysregulated in cancer, such as those involving kinases like Aurora-B. mdpi.comnih.gov Kinase inhibition assays, often performed using recombinant human kinases, can quantify the compound's ability to block the enzymatic activity of a specific kinase, providing direct evidence of its mechanism of action. mdpi.com
Ex Vivo Tissue-Based Studies to Characterize this compound Activity
Ex vivo studies bridge the gap between in vitro cell culture and in vivo animal models by using fresh tissue samples. These models, such as patient-derived explants (PDEs), maintain the complex three-dimensional architecture and cellular heterogeneity of the original tissue, offering a more physiologically relevant system for testing drug responses. mdpi.com
For this compound, ex vivo studies could involve treating freshly resected tumor tissue slices with the compound and then assessing its effects on cell proliferation, apoptosis (programmed cell death), and tissue morphology. microbialscreening.com For instance, if the compound is being investigated as a potential neurokinin-2 (NK2) receptor antagonist, its activity could be tested on isolated tissues like the guinea pig colon or bladder to measure its ability to inhibit muscle contractions induced by an NK2 receptor agonist. nih.gov This approach provides valuable information on the compound's efficacy in a more complex biological environment before moving into whole animal studies. mdpi.com
Pharmacological Characterization in Relevant Animal Models for Mechanistic Insights (Excluding Clinical Outcomes)
The final stage of preclinical assessment involves the use of relevant animal models to understand the pharmacological effects of this compound in a living organism. These studies are essential for gaining mechanistic insights that are not possible from in vitro or ex vivo experiments.
If initial screenings suggest that this compound has potential as an antinociceptive (pain-relieving) agent, its efficacy would be tested in animal models of pain, such as those induced by chemotherapy agents like oxaliplatin. nih.gov In such a model, the compound's ability to alleviate pain-related behaviors would be quantified.
To further elucidate the mechanism of action, these in vivo studies can be combined with electrophysiological techniques on heterologously expressed receptors to confirm the compound's effect on the target. nih.gov For example, if the hypothesized target is a specific ion channel or receptor, its modulation by the compound can be directly measured. Furthermore, metabolic stability studies in animal models are crucial to understand how the compound is processed and eliminated by the body, which can influence its efficacy and duration of action. nih.gov
Computational Chemistry and Theoretical Modeling of N Thiophen 3 Ylmethyl Picolinamide
Molecular Docking and Ligand-Protein Interaction Simulations for N-(thiophen-3-ylmethyl)picolinamide
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are instrumental in identifying its potential protein targets and elucidating the specific interactions that govern its binding affinity and selectivity. These simulations place the ligand into the binding site of a protein and score the different poses based on a scoring function, which estimates the binding energy.
The key interactions typically observed in such simulations include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, the picolinamide (B142947) moiety can act as a hydrogen bond donor and acceptor, while the thiophene (B33073) ring can engage in hydrophobic and pi-pi stacking interactions with aromatic residues in the protein's active site. The flexible methylene (B1212753) linker allows the molecule to adopt various conformations to optimize its fit within the binding pocket.
Table 1: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bonds | 2 |
| Interacting Residues | TYR 23, LYS 87, PHE 102 |
| RMSD (Å) | 1.2 |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For this compound analogues, QSAR studies are crucial for understanding which molecular properties, or descriptors, are important for their activity. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
By developing a robust QSAR model, it is possible to predict the activity of newly designed analogues without the need for their synthesis and experimental testing, thus saving time and resources. The model is built using a training set of compounds with known activities and then validated using a test set of compounds.
Table 2: Example of Descriptors Used in a QSAR Model for this compound Analogues
| Descriptor | Description |
| LogP | A measure of the compound's hydrophobicity. |
| Molecular Weight | The mass of the molecule. |
| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. |
| Number of Hydrogen Bond Acceptors | The number of electronegative atoms with lone pairs. |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, a descriptor that correlates with drug transport properties. |
This table lists common descriptors that would be relevant in a QSAR study.
Pharmacophore Modeling and Virtual Screening Approaches for Novel this compound Ligand Discovery
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling for this compound involves identifying the essential structural features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, and their spatial arrangement.
Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to bind to the same target. This approach is a powerful tool for discovering new chemical entities with desired biological activity.
Table 3: Key Pharmacophoric Features of this compound
| Feature | Number |
| Hydrogen Bond Acceptor | 2 |
| Hydrogen Bond Donor | 1 |
| Aromatic Ring | 2 |
| Hydrophobic Center | 1 |
This table outlines the essential pharmacophoric features based on the structure of the compound.
Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Dynamics of this compound
Molecular dynamics (MD) simulations provide a detailed view of the conformational behavior of this compound and its dynamic interactions with a protein target over time. By solving Newton's equations of motion for the atoms of the system, MD simulations can reveal the flexibility of the ligand, the stability of the ligand-protein complex, and the specific atomic-level interactions that contribute to binding.
These simulations can also elucidate the mechanism of binding and unbinding, providing insights into the kinetics of the interaction. The results of MD simulations are crucial for validating docking poses and for understanding the allosteric effects and conformational changes that may occur upon ligand binding.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for this compound Derivatives through Computational Methods
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical for its success. Computational methods play a significant role in predicting these properties for this compound derivatives early in the drug discovery process. Various in silico models can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and metabolic stability.
Predicting potential metabolic pathways is also a key aspect. For this compound, computational tools can identify which parts of the molecule are most susceptible to metabolism by cytochrome P450 enzymes, for example. This information is invaluable for designing analogues with improved pharmacokinetic profiles.
Table 4: Predicted ADME Properties for this compound
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |
| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system. |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this enzyme. |
| LogS (Aqueous Solubility) | -3.5 | Moderately soluble in water. |
This table provides an example of computationally predicted ADME properties. These are hypothetical values.
Advanced Research Horizons and Applications of N Thiophen 3 Ylmethyl Picolinamide Based Scaffolds
Radiochemical Synthesis and Application of Radiolabeled N-(thiophen-3-ylmethyl)picolinamide for Molecular Imaging Probes
The development of radiolabeled molecular imaging probes is crucial for non-invasively studying biological processes in living systems. nih.gov Positron Emission Tomography (PET) is a powerful imaging modality that relies on compounds labeled with positron-emitting radionuclides. nih.gov While the specific radiochemical synthesis of this compound has not been extensively detailed, the synthesis of structurally similar N-phenylpicolinamide derivatives for PET imaging of the metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4) offers a clear blueprint. nih.govnih.gov
In these analogous studies, researchers have successfully labeled picolinamide (B142947) derivatives with carbon-11 (B1219553) ([¹¹C]), a positron emitter with a half-life suitable for PET studies. nih.govnih.gov The typical radiosynthesis strategy involves the [¹¹C]methylation of a suitable precursor, such as a thiophenol or hydroxyl derivative, using [¹¹C]CH₃I (methyl iodide). nih.gov For instance, the radioligand [¹¹C]11, an N-(methylthiophenyl)picolinamide derivative, was prepared from its thiophenol precursor with a radiochemical yield (RCY) of 19.0% and a high specific activity of 496 ± 138 GBq/μmol. nih.gov
Table 1: Radiosynthesis Data for an Analogous mGluR4 PET Ligand [¹¹C]11
| Parameter | Value | Reference |
|---|---|---|
| Precursor | Thiophenol derivative (20a) | nih.gov |
| Radiosynthon | [¹¹C]CH₃I | nih.gov |
| Radiochemical Yield (RCY) | 19.0% | nih.gov |
EOS: End of Synthesis
This established methodology suggests a viable pathway for producing a radiolabeled version of this compound. A potential strategy would involve synthesizing a precursor molecule where the thiophene (B33073) ring is functionalized with a group amenable to radiolabeling, such as a hydroxyl or bromo group, allowing for late-stage incorporation of ¹¹C or another positron emitter like fluorine-18 (B77423) ([¹⁸F]). nih.gov The resulting radioligand could then be evaluated as a PET probe for various biological targets in the central nervous system and other tissues.
Exploration of this compound Derivatives in Target-Based Drug Discovery Research
The thiophene ring is considered a "privileged" scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govrsc.org Its utility stems from its ability to act as a bioisostere for phenyl rings and to engage in specific hydrogen bonding through its sulfur atom, enhancing drug-receptor interactions. nih.gov The picolinamide-thiophene hybrid structure has been the basis for several target-based drug discovery campaigns.
One prominent example is the development of inhibitors for Werner syndrome ATP-dependent helicase (WRN), a synthetic lethal target for cancers with microsatellite instability. Researchers discovered that thiophen-2-ylmethylene bis-dimedone derivatives act as potent WRN inhibitors, highlighting the potential of the thiophene-methylene core in anticancer drug design. nih.gov
In another area, N-(thiophen-2-yl) nicotinamide (B372718) derivatives (a structural isomer of picolinamide) were synthesized and showed significant fungicidal activity against cucumber downy mildew, with some compounds exhibiting potency greater than commercial fungicides. mdpi.com
Furthermore, research into N-methylpicolinamide-4-thiol derivatives led to the identification of compounds with broad-spectrum anti-proliferative activity against human cancer cell lines. nih.gov The lead compound from this study was found to selectively inhibit Aurora-B kinase, a key regulator of cell division. nih.gov
Table 2: Bioactivity of Selected Picolinamide and Thiophene Derivatives
| Compound Class | Target/Activity | Lead Compound Example | Potency (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|
| N-(methylthiophenyl)picolinamides | mGluR4 PAM | Compound 14 | 3.1 nM | nih.gov |
| N-methylpicolinamide-4-thiol derivatives | Anticancer (HepG2) | Compound 1 | 62.96 µM | nih.gov |
| Thiophen-2-ylmethylene bis-dimedones | WRN Helicase Inhibitor | Not specified | Potent inhibition | nih.gov |
| N-(thiophen-2-yl) nicotinamides | Fungicidal (CDM) | Compound 4f | 1.96 mg/L | mdpi.com |
| Thieno[2,3-b]pyridines | FOXM1 Inhibitor | FDI-6 | ~2.5 µM | nih.gov |
CDM: Cucumber Downy Mildew
These examples underscore the versatility of the picolinamide-thiophene scaffold. By systematically modifying the substitution patterns on both the picolinamide and thiophene rings, researchers can fine-tune the selectivity and potency of these derivatives for a wide range of biological targets, from enzymes like kinases and helicases to G-protein coupled receptors. nih.govimpactfactor.org
Future Directions in the Medicinal Chemistry and Chemical Biology of Picolinamide-Thiophene Hybrid Compounds
The future of medicinal chemistry and chemical biology for picolinamide-thiophene hybrids is rich with opportunity. Building on current successes, several key research avenues are poised for exploration. researchgate.netresearchgate.net
One major direction is the continued optimization of existing lead compounds. For mGluR4 modulators, future work will likely focus on improving pharmacokinetic properties, such as metabolic stability and brain penetration, to develop superior clinical candidates and PET imaging agents. nih.gov For anticancer agents, efforts may concentrate on enhancing selectivity to minimize off-target effects and exploring their use in combination therapies. nih.gov
Another exciting frontier is the expansion to new biological targets. The structural versatility of the picolinamide-thiophene scaffold makes it suitable for screening against diverse target classes. nih.gov The creation of new compound libraries with varied substitution patterns and linker geometries will be essential for identifying novel hits in high-throughput screening campaigns.
The development of novel hybrid molecules, where the picolinamide-thiophene core is conjugated with other pharmacophores, represents a promising strategy. researchgate.net This approach could lead to molecules with dual-action mechanisms or improved targeting capabilities. For example, designing hybrids that target both protein kinases and apoptosis pathways could yield more effective anticancer agents.
Finally, the application of advanced chemical biology techniques will be crucial. The systematic development of high-quality chemical probes, including covalent inhibitors and degraders (like PROTACs), based on the picolinamide-thiophene scaffold will provide powerful tools to dissect complex biological pathways and validate new drug targets. researchgate.net This synergy between medicinal chemistry and chemical biology will undoubtedly accelerate the translation of these promising compounds from laboratory research to clinical applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(thiophen-3-ylmethyl)picolinamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via copper-catalyzed ortho-C–H amination of protected anilines. Key steps include coupling picolinic acid derivatives with thiophene-containing amines under catalytic conditions (Cu(OAc)₂, PhI(OAc)₂). Reaction optimization involves varying catalysts (25 mol% Cu(OAc)₂), stoichiometry (2.0 equiv PhI(OAc)₂), and solvents (acetone or DCM), yielding 35–50% for thiophene derivatives . Column chromatography (silica gel, ethyl acetate/hexane) is critical for purification.
Q. How is structural characterization of this compound validated, and what analytical techniques are essential?
- Methodological Answer : Use and NMR to confirm connectivity. For example, NMR (acetone-d₆) shows peaks at δ 10.31 (s, NH), 8.83–7.39 (aromatic protons), and 3.70–2.95 (morpholine protons in derivatives). NMR confirms carbonyl (δ 163.5) and thiophene carbons (δ 137.7–122.9). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ calcd. 333.1477, found 333.1464) .
Q. What are the standard protocols for purity assessment and reproducibility in preclinical studies?
- Methodological Answer : Follow NIH guidelines for reporting preclinical data. Use HPLC (>95% purity) and TLC (Rf comparison) for batch consistency. Document solvent ratios, column pressures, and retention times. For reproducibility, replicate syntheses under inert atmospheres (N₂/Ar) and control humidity to avoid side reactions .
Advanced Research Questions
Q. How do electronic effects of thiophene substituents impact regioselectivity in palladium-catalyzed coupling reactions involving this compound?
- Methodological Answer : Electron-donating groups (e.g., –OCH₃) on thiophene increase reactivity at the ortho position, while electron-withdrawing groups (e.g., –Cl) favor para substitution. Use DFT calculations (B3LYP/6-31G*) to map charge distribution and predict sites for Pd insertion. Experimental validation involves synthesizing derivatives (e.g., 4-chloro vs. 4-methoxy) and comparing yields via NMR integration .
Q. What strategies resolve contradictory crystallographic data between experimental and computational models for this compound?
- Methodological Answer : Employ Mercury CSD 2.0’s packing similarity tool to compare experimental crystal structures (e.g., CCDC entries) with DFT-optimized geometries. Address discrepancies (e.g., bond length variations >0.05 Å) by refining hydrogen atom positions in SHELXL and validating with R-factor convergence (<5%). Use OLEX2 for real-space refinement and void analysis .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., methyl, halogen, or morpholine groups on thiophene). Test in vitro against target enzymes (IC₅₀ assays) and correlate substituent effects with activity. Use PASS Online to predict bioactivity profiles (e.g., kinase inhibition) and validate via molecular docking (AutoDock Vina) against crystallographic protein targets (PDB IDs) .
Q. What mechanistic insights explain unexpected byproducts during large-scale synthesis?
- Methodological Answer : Byproducts often arise from over-amination or oxidative coupling. Use LC-MS to identify intermediates (e.g., dimeric species at m/z 665.2). Optimize stoichiometry (reduce PhI(OAc)₂ to 1.5 equiv) and introduce radical scavengers (TEMPO) to suppress side reactions. Monitor reaction progress via in situ IR for carbonyl band shifts (1700–1650 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
